Superior 4-Week Erosive Esophagitis Healing vs. Lansoprazole
In a Phase 4 randomized, double-blind, active-comparator trial, tegoprazan 50 mg demonstrated superior 4-week healing rates in erosive esophagitis compared to lansoprazole 30 mg [1]. The difference was statistically significant for both non-inferiority and superiority [1].
| Evidence Dimension | Cumulative healing rate at week 4 (endoscopically confirmed) |
|---|---|
| Target Compound Data | 95.2% (98/103 patients) |
| Comparator Or Baseline | Lansoprazole 30 mg: 86.2% (94/109 patients) |
| Quantified Difference | 8.91 percentage points (95% CI: 1.22–16.59); p = 0.0266 for superiority |
| Conditions | Multi-center, randomized, double-blind Phase 4 trial; 218 patients with endoscopically confirmed EE (LA Grades A-D); once-daily dosing |
Why This Matters
This statistically significant 8.9% absolute improvement in healing at 4 weeks provides a clinically meaningful advantage for faster symptom resolution and potentially reduced treatment duration.
- [1] Shin CM, et al. Comparison of Tegoprazan and Lansoprazole in Patients With Erosive Esophagitis up to 4 Weeks: A Multi-Center, Randomized, Double-Blind, Active-Comparator Phase 4 Trial. Neurogastroenterol Motil. 2025 Jan. View Source
